Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

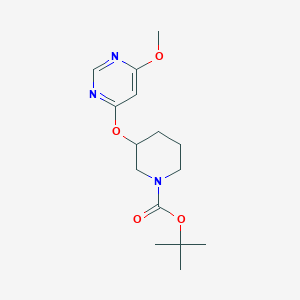

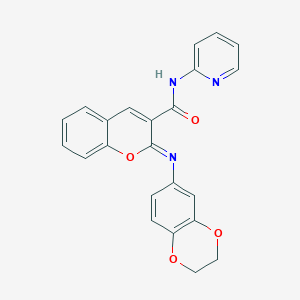

Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) is a chemical compound with the molecular formula C₁₂H₂₇FO₆P₂ and a molecular weight of 348.13 g/mol . This compound is characterized by the presence of a fluorine atom attached to a butane backbone, with two phosphonate groups attached to the same carbon atom. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) can be achieved through different methods. One common synthetic route involves the reaction of tetraethyl fluoromethylenebisphosphonate with an alkyl halide in the presence of a base such as cesium carbonate or sodium hydride . The reaction is typically carried out in a dry solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere. The reaction mixture is then worked up by extraction and purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include alkyl halides, bases like cesium carbonate or sodium hydride, and solvents such as DMF or DMSO . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with alkyl halides can lead to the formation of substituted phosphonates .

Scientific Research Applications

Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) has several scientific research applications. It is used as a flame retardant in the production of bio-based rigid polyurethane foams, enhancing their fire and smoke safety properties . The compound is also employed in the synthesis of other phosphorus-containing compounds, which have applications in various fields such as materials science, medicinal chemistry, and agriculture .

Mechanism of Action

The mechanism of action of tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) involves its ability to interact with specific molecular targets and pathways. As a flame retardant, it functions by promoting the formation of a char layer on the surface of the material, which acts as a barrier to heat and oxygen, thereby reducing the flammability and smoke production

Comparison with Similar Compounds

Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) can be compared with other similar compounds such as tetraethyl fluoromethylenebisphosphonate and tetraethyl (1,5-bis(bis(2-hydroxypropyl)amino)pentane-1,5-diyl)bis(phosphonate) . These compounds share similar structural features but differ in their specific substituents and functional groups. The presence of the fluorine atom in tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) makes it unique and imparts distinct chemical properties that are advantageous in certain applications.

Properties

IUPAC Name |

1,1-bis(diethoxyphosphoryl)-1-fluorobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27FO6P2/c1-6-11-12(13,20(14,16-7-2)17-8-3)21(15,18-9-4)19-10-5/h6-11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVCBBCDPGCSOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(F)(P(=O)(OCC)OCC)P(=O)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27FO6P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide](/img/structure/B2380439.png)

![(3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2380440.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2380441.png)

![N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide](/img/structure/B2380443.png)

![N'-benzyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide](/img/structure/B2380447.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide](/img/structure/B2380452.png)